molecular formula C13H15NO B3034347 3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one CAS No. 159757-46-7

3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

Cat. No.: B3034347
CAS No.: 159757-46-7
M. Wt: 201.26 g/mol
InChI Key: GRMWQKUXYAXHDB-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is a spiro compound characterized by a unique structure where a naphthalene ring is fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with pyrrolidine in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may yield fully saturated spiro compounds.

Scientific Research Applications

3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]
  • 3,4-dihydro-2H-spiro[naphthalene-1,3’-oxolane]-2’,5’-dione

Uniqueness

3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,5'-pyrrolidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-7-9-13(14-12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMWQKUXYAXHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
Reactant of Route 2
3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
Reactant of Route 3
3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
Reactant of Route 4
3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
Reactant of Route 5
3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one
Reactant of Route 6
3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

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